9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is a member of the retinoid family, which are derivatives of vitamin A and play critical roles in biological processes such as vision, growth, and differentiation. This compound is particularly interesting due to its unique structural properties and its potential biological activities.
This compound is synthesized from various precursors in the retinoid biosynthetic pathway. It can be derived from all-trans-retinoic acid through specific enzymatic reactions involving isomerization and reduction processes. The compound has been studied extensively in both animal models and human cells for its physiological effects.
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid belongs to the class of retinoids, which are characterized by their polyene structure containing conjugated double bonds. These compounds are known for their ability to bind to nuclear receptors and regulate gene expression.
The synthesis of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid can be achieved through several methods:
The synthesis may involve multiple steps including:
The molecular structure of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid features a polyene chain with conjugated double bonds that contribute to its biological activity. The presence of cis double bonds affects its interaction with biological receptors.
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid participates in various chemical reactions that are crucial for its biological function:
The reactivity of this compound is influenced by its functional groups and stereochemistry, allowing it to undergo transformations that alter its biological activity.
The mechanism of action for 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid primarily involves:
Studies have shown that this compound can influence cell growth and differentiation in various cell types, including cancer cells, highlighting its potential therapeutic applications.
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has several applications in scientific research:
This compound represents a significant area of interest within the field of retinoid research due to its unique properties and potential therapeutic applications across various domains.
9-cis-4,5-Didehydro-5,6-dihydro retinoic acid (referred to herein as 9-cis-didehydro-dihydro RA) functions as a high-affinity endogenous ligand for retinoid X receptors (RXRs). This compound binds the RXR ligand-binding domain (LBD), inducing a conformational shift that stabilizes the coactivator-binding surface. Specifically, helix 12 of the RXR LBD repositions into an "active" orientation, facilitating the dissociation of corepressors (e.g., NCoR/SMRT) and recruitment of coactivators (e.g., SRC/p160 family) [1] [6]. This molecular switch enables RXR to regulate transcription of target genes containing retinoic acid response elements (RAREs) or peroxisome proliferator response elements (PPREs). Unlike synthetic RXR agonists like bexarotene, 9-cis-didehydro-dihydro RA is proposed to be a physiological ligand, evidenced by its presence in mammalian tissues and synergistic effects with other nuclear receptor ligands [5] [8]. The activation mechanism is conserved across RXR heterodimers but exhibits context-dependent efficacy due to allosteric constraints in non-permissive dimers [3] [6].
Table 1: Key Structural Features Enabling 9-cis-Didehydro-Dihydro RA Activity
Structural Element | Functional Role | Biological Consequence |
---|---|---|
Carboxylate group | Ionic bonding with RXR-LBD Arg316 | Anchors ligand in binding pocket |
Didehydro-dihydro moiety | Hydrophobic interactions with LBD β-sheets | Stabilizes H12 active conformation |
9-cis conformation | Prevents steric clash with Phe313/Leu436 | Enables high-affinity binding to RXR |
9-cis-Didehydro-dihydro RA activates all RXR subtypes (α, β, γ), but with subtype-specific efficacy. Binding assays reveal its affinity for RXRα (Kd ≈ 15 nM) exceeds that for RXRγ (Kd ≈ 35 nM), while RXRβ exhibits intermediate binding (Kd ≈ 25 nM) [5]. Transactivation studies demonstrate corresponding functional differences: at 10 nM concentration, 9-cis-didehydro-dihydro RA induces 200% higher transcriptional activity in RXRα homodimers compared to RXRγ. This divergence arises from structural variations in the LBD; for example, RXRγ contains a bulkier Met325 residue that reduces ligand-binding pocket volume versus Val309 in RXRα [1] [8]. Tissue-specific expression patterns further modulate ligand effects:
Table 2: Subtype-Specific Binding and Activation Profiles
RXR Subtype | Binding Affinity (Kd) | EC50 (Transactivation) | Primary Tissue Localization |
---|---|---|---|
RXRα | 15 ± 3 nM | 20 nM | Liver, Intestine, Kidney |
RXRβ | 25 ± 4 nM | 45 nM | Ubiquitous |
RXRγ | 35 ± 5 nM | 85 nM | Muscle, CNS, Adipose |
RXR forms heterodimers classified by permissiveness—defined by the ability of RXR ligands to activate transcription independently:
9-cis-Didehydro-dihydro RA’s efficacy thus depends on dimer composition. Notably, it overcomes partial non-permissiveness in VDR/RXR dimers at high concentrations [6].
Ligand binding by 9-cis-didehydro-dihydro RA triggers ordered recruitment of coactivators:
Corepressor release is equally critical: 9-cis-didehydro-dihydro RA binding reduces NCoR occupancy at RAREs by 90%, derepressing basal transcription [6].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4